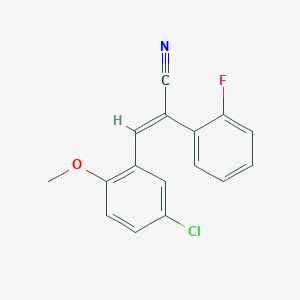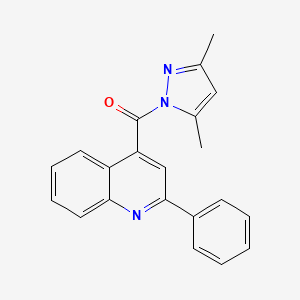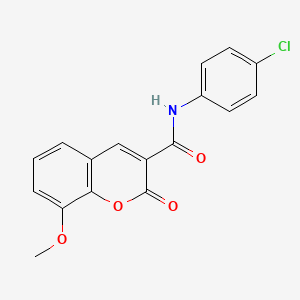
(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrile group, a chloro-substituted methoxyphenyl group, and a fluorophenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and 2-fluorobenzaldehyde.
Formation of Intermediate: A key intermediate, such as a chalcone, is formed through a Claisen-Schmidt condensation reaction between the aldehydes and an appropriate ketone.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction to introduce the nitrile group. This can be achieved using reagents like sodium cyanide or potassium cyanide under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted aromatic compounds with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers or liquid crystals.
作用機序
The mechanism of action of (E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to active sites or altering protein conformation.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which can stabilize reaction intermediates and influence reaction pathways.
類似化合物との比較
Similar Compounds
(E)-3-(4-chlorophenyl)-2-(2-fluorophenyl)prop-2-enenitrile: Similar structure but lacks the methoxy group.
(E)-3-(5-chloro-2-methoxyphenyl)-2-phenylprop-2-enenitrile: Similar structure but lacks the fluoro group.
Uniqueness
(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile is unique due to the combination of chloro, methoxy, and fluoro substituents, which can influence its chemical reactivity and biological activity. This unique combination of functional groups can lead to distinct properties and applications compared to similar compounds.
特性
IUPAC Name |
(E)-3-(5-chloro-2-methoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO/c1-20-16-7-6-13(17)9-11(16)8-12(10-19)14-4-2-3-5-15(14)18/h2-9H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYMOZGZKHKHLB-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B5743315.png)
![N-[(E)-benzylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5743321.png)
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)

![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate](/img/structure/B5743349.png)

![N-[4-(benzyloxy)phenyl]-2-methyl-3-furamide](/img/structure/B5743377.png)
![2,5-dichloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5743383.png)
![ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5743396.png)
![Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate](/img/structure/B5743402.png)

![ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE](/img/structure/B5743408.png)

